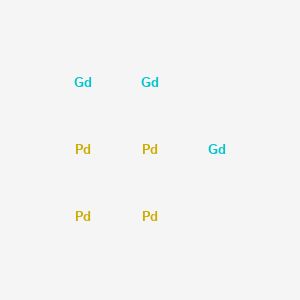
Gadolinium--palladium (3/4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium–palladium (3/4) is a compound formed by the combination of gadolinium and palladium in a 3:4 ratio. Gadolinium is a rare earth metal known for its magnetic properties, while palladium is a transition metal widely used in catalysis and electronics. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of gadolinium–palladium (3/4) can be achieved through various synthetic routes. One common method involves the co-precipitation of gadolinium and palladium salts followed by reduction. The salts are dissolved in a suitable solvent, and a reducing agent such as hydrogen gas is introduced to precipitate the metals. The resulting precipitate is then annealed at high temperatures to form the desired compound.
Industrial Production Methods: In industrial settings, gadolinium–palladium (3/4) can be produced using electrodeposition techniques. This involves the deposition of gadolinium and palladium onto a substrate from an electrolyte solution containing their respective ions. The process parameters, such as current density and electrolyte composition, are carefully controlled to achieve the desired stoichiometry and properties of the compound.
化学反应分析
Types of Reactions: Gadolinium–palladium (3/4) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form gadolinium oxide and palladium oxide. It can also participate in hydrogenation reactions, where it acts as a catalyst to facilitate the addition of hydrogen to organic compounds.
Common Reagents and Conditions: Common reagents used in reactions involving gadolinium–palladium (3/4) include oxygen, hydrogen, and various organic substrates. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to optimize the yield and selectivity of the desired products.
Major Products Formed: The major products formed from reactions involving gadolinium–palladium (3/4) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce gadolinium oxide and palladium oxide, while hydrogenation reactions can yield hydrogenated organic compounds.
科学研究应用
Gadolinium–palladium (3/4) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology and medicine, gadolinium-based compounds are used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties. Palladium-based compounds, on the other hand, are used in drug development and as catalysts in biochemical reactions.
In industry, gadolinium–palladium (3/4) is used in the production of electronic components, such as capacitors and sensors, due to its excellent electrical conductivity and stability. It is also used in the development of advanced materials with tailored magnetic and catalytic properties.
作用机制
The mechanism of action of gadolinium–palladium (3/4) depends on its specific application. In catalysis, the compound facilitates chemical reactions by providing active sites for the reactants to interact. The gadolinium component enhances the magnetic properties, while the palladium component provides catalytic activity.
In MRI, gadolinium-based compounds enhance the contrast of images by shortening the relaxation time of water protons in the body. This is achieved through the paramagnetic properties of gadolinium, which interacts with the magnetic field of the MRI machine to produce clearer images.
相似化合物的比较
Gadolinium–palladium (3/4) can be compared with other similar compounds, such as gadolinium–platinum and gadolinium–rhodium compounds. These compounds share some similarities in terms of their magnetic and catalytic properties but differ in their specific applications and performance.
For instance, gadolinium–platinum compounds are known for their high catalytic activity in hydrogenation reactions, while gadolinium–rhodium compounds are used in the development of advanced magnetic materials. The unique combination of gadolinium and palladium in a 3:4 ratio provides a balance of magnetic and catalytic properties that make gadolinium–palladium (3/4) particularly valuable in certain applications.
Conclusion
Gadolinium–palladium (3/4) is a compound with unique properties that make it valuable in various scientific and industrial applications. Its preparation methods, chemical reactions, and mechanism of action have been extensively studied, and it continues to be an important material in research and development. By comparing it with similar compounds, we can appreciate its unique characteristics and potential for future applications.
属性
CAS 编号 |
51199-82-7 |
|---|---|
分子式 |
Gd3Pd4 |
分子量 |
897.4 g/mol |
IUPAC 名称 |
gadolinium;palladium |
InChI |
InChI=1S/3Gd.4Pd |
InChI 键 |
VTEUIFPMTPQRAO-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[Pd].[Pd].[Gd].[Gd].[Gd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


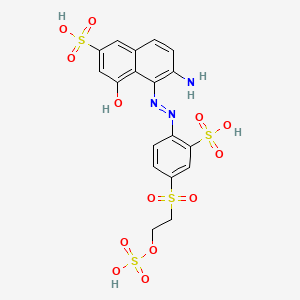

![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)
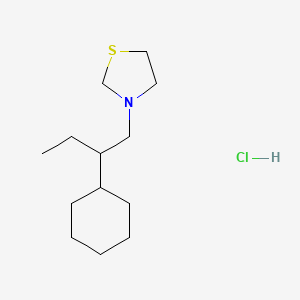
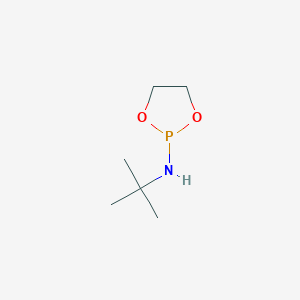
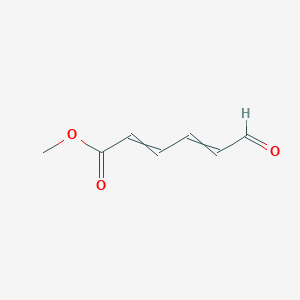
![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)


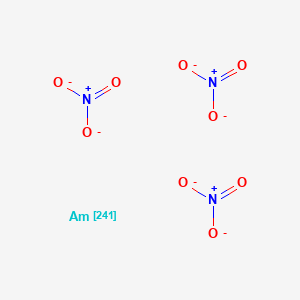
![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)

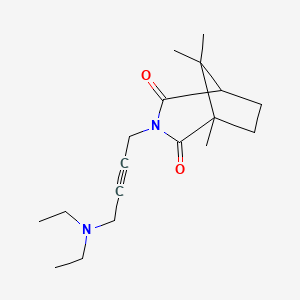
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
